Home > Products > Screening Compounds P97979 > N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide - 757236-89-8

N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide

Catalog Number: EVT-12657563
CAS Number: 757236-89-8
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as a modulator of neurological pathways. This compound is structurally characterized by the presence of a benzylpiperidine moiety linked to an ethyl group and a glycinamide functional group, which may contribute to its biological activity.

Source

The compound can be synthesized through various organic synthesis techniques, which are well-documented in the literature. Studies have indicated that derivatives of this compound could serve as muscarinic receptor antagonists, targeting neurological diseases .

Classification

N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide falls under the category of organic compounds, specifically within the subclass of piperidine derivatives. Its classification is significant in understanding its pharmacological properties and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide typically involves several steps, including the formation of the piperidine ring and subsequent functionalization to introduce the glycinamide group. Common methods include:

  1. Piperidine Formation: The initial step often involves the reaction of benzyl chloride with piperidine to form 1-benzylpiperidine.
  2. Alkylation: This intermediate can then be alkylated with an ethylene glycol derivative to introduce the ethyl chain.
  3. Amidation: Finally, the introduction of the glycinamide moiety can be achieved through amidation reactions using glycine derivatives.

Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yields and purity .

Molecular Structure Analysis

Structure

The molecular structure of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide can be represented as follows:

  • Molecular Formula: C_{16}H_{22}N_{2}O
  • Molecular Weight: Approximately 274.36 g/mol

The structure features a central piperidine ring substituted with a benzyl group and an ethylene linker leading to a glycinamide functional group. This configuration is essential for its biological activity.

Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure of synthesized compounds. For instance, characteristic peaks in NMR can indicate the presence of specific hydrogen environments associated with the piperidine and glycinamide groups.

Chemical Reactions Analysis

Reactions

N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide may participate in various chemical reactions due to its functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The amide bond can undergo hydrolysis under acidic or basic conditions.
  2. Reduction Reactions: The carbonyl group in glycinamide can be reduced to form corresponding amines.
  3. Cross-Coupling Reactions: The compound may also serve as a precursor in cross-coupling reactions for synthesizing more complex structures.

Technical details regarding these reactions involve optimizing conditions such as pH, temperature, and reactant ratios to achieve desired outcomes .

Mechanism of Action

Process

The mechanism of action for N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide primarily revolves around its interaction with neurotransmitter receptors, particularly muscarinic receptors. Upon binding to these receptors, it may modulate neurotransmission processes, influencing various neurological functions.

Data

Studies have shown that compounds with similar structures exhibit antagonist activity at muscarinic receptor subtypes, which could lead to therapeutic effects in conditions like Alzheimer's disease or other cognitive disorders .

Physical and Chemical Properties Analysis

Physical Properties

N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide is expected to be a solid at room temperature with moderate solubility in polar solvents like water and methanol due to its amide functionality.

Chemical Properties

Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound's reactivity profile suggests potential for further derivatization or modification for enhanced biological activity.

Relevant data from studies indicate that similar compounds exhibit favorable pharmacokinetic profiles, making them suitable candidates for drug development .

Applications

Scientific Uses

N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide has potential applications in various scientific fields:

  1. Pharmacology: As a candidate for drug development targeting neurological disorders.
  2. Biochemistry: In studies exploring receptor-ligand interactions and signaling pathways.
  3. Medicinal Chemistry: For synthesizing novel derivatives with improved efficacy and selectivity against specific targets.

Research continues to explore its full potential in therapeutic applications, particularly in treating diseases associated with neurotransmitter dysregulation .

Introduction to N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide Research Significance

Nomenclature and Structural Taxonomy of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide

The systematic IUPAC name N-[2-(1-benzylpiperidin-4-yl)ethyl]glycinamide provides a comprehensive description of its molecular architecture. This denomination follows substitutive nomenclature rules, positioning glycine-derived carboxamide as the principal chain and the 1-benzylpiperidin-4-ylethyl moiety as the N-substituent. The compound embodies a tripartite structural framework: (1) a lipophilic benzyl-substituted piperidine ring, (2) a flexible ethylenyl spacer, and (3) a polar glycinamide terminus. This arrangement creates a distinctive zwitterionic potential at physiological pH, with the piperidine nitrogen (pKa ~10.5) predominantly protonated and the glycinamide moiety maintaining neutrality [1] [3].

The molecular formula C₁₆H₂₅N₃O (MW: 275.39 g/mol) encompasses characteristic functional groups that dictate its pharmacodynamic behavior. X-ray crystallographic analyses of structurally analogous benzylpiperidine derivatives reveal that the piperidine ring adopts a chair conformation with the benzyl group preferentially equatorial, minimizing steric strain. The ethylenyl linker (-CH₂-CH₂-) provides substantial conformational flexibility (rotational barrier ~3.5 kcal/mol), enabling adaptation to diverse biological targets. The glycinamide terminus (-NH-CH₂-CONH₂) engages in extensive hydrogen-bonding networks through its amide carbonyl (hydrogen bond acceptor) and terminal amine (hydrogen bond donor) [2] [9].

Table 1: Structural Identifiers and Physicochemical Descriptors of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide

IdentifierValueSignificance
IUPAC NameN-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamideSystematic nomenclature
Molecular FormulaC₁₆H₂₅N₃OElemental composition
CAS RegistryNot assigned (derivative-based)Unique chemical identifier
Canonical SMILESC1CN(CCC1CCNC(=O)CN)CC2=CC=CC=C2Linear structure notation
InChIKeyDerivative-dependent (e.g., IB05-9210: PRXLJSBAMSNBSR)Hashed structural identifier
logP (Predicted)1.85 ± 0.35Moderate lipophilicity
Topological PSA58.7 ŲModerate membrane permeability
Hydrogen Bond Donors2Solubility and permeability influence
Hydrogen Bond Acceptors3Molecular recognition features

The glycinamide component significantly enhances aqueous solubility (predicted logS = -2.8) relative to unsubstituted benzylpiperidine analogs, while maintaining sufficient lipophilicity (cLogP 1.85) for effective blood-brain barrier penetration. This balanced amphiphilicity positions the compound favorably for central nervous system (CNS) targeting applications. Spectroscopic characterization reveals distinctive signatures: IR spectroscopy shows strong carbonyl stretching at 1665 cm⁻¹ (amide I band) and N-H bending at 1550 cm⁻¹ (amide II band), while ¹H NMR displays characteristic piperidine methylene multiplet (δ 2.4-2.7 ppm) and glycinamide methylene singlet (δ 3.35 ppm) [3] [9].

Historical Development of Benzylpiperidine Ethylglycinamide Derivatives in Medicinal Chemistry

The structural evolution of benzylpiperidine ethylglycinamide derivatives reflects iterative optimization spanning four decades. Initial exploration (1980s-1990s) focused on simplified piperidine scaffolds as sigma receptor ligands, exemplified by early compounds featuring unsubstituted benzylpiperidine cores. The seminal breakthrough emerged with the recognition that ethylene linkers significantly enhanced receptor affinity. Research demonstrated that extending the tether between the piperidine nitrogen and terminal pharmacophore from methylene (-CH₂-) to ethylene (-CH₂CH₂-) improved σ1R binding (Ki 29.2 nM → 7.57 nM) while simultaneously reducing off-target activity [2]. This period witnessed intensive exploration of terminal group modifications, establishing that primary amides conferred superior metabolic stability over esters or secondary amides while maintaining favorable physicochemical profiles [7].

The glycinamide motif emerged as a strategic innovation during the 2000s neuropharmacology renaissance. Medicinal chemists recognized that the terminal carboxamide group served dual functions: (1) providing hydrogen-bonding capacity complementary to enzymatic targets like cholinesterases, and (2) introducing a zwitterionic character without the pH sensitivity of carboxylic acids. Synthetic methodology advanced substantially during this period, with key developments including:

  • Reductive Amination Protocols: Facile coupling of 1-benzyl-4-piperidone with ethylenediamine derivatives followed by sodium borohydride reduction enabled high-yield (>85%) production of ethylamine intermediates [7]
  • Activated Ester Coupling: Glycine tert-butyl ester hydrochloride coupling using HOBt/DIC followed by deprotection yielded glycinamide conjugates with minimal racemization [10]
  • Solid-Phase Synthesis: Rink-amide resin immobilization permitted sequential piperidine alkylation, amine deprotection, and glycinylation for combinatorial library generation [10]

Table 2: Evolution of Key Benzylpiperidine Derivatives in Pharmacological Research

Structural DerivativePrimary TargetAffinity/ActivityStructural Advancement
1-Benzylpiperidineσ ReceptorsKi >500 nMParent scaffold
1-Benzyl-4-(2-aminoethyl)piperidineσ1RKi = 29.2 nMEthylenediamine spacer
N-[2-(1-Benzylpiperidin-4-yl)ethyl]-2-phenylacetamideAChEIC₅₀ = 220 nMAryl-acetamide termination
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamideDual σ1R/AChEσ1R Ki = 7.57 nM; AChE IC₅₀ = 13 nMGlycinamide termination
N-[2-(1-(4-Fluorobenzyl)piperidin-4-yl)ethyl]glycinamideDPP-IVIC₅₀ = 65 nMFluorinated benzyl optimization

The 2010s witnessed strategic bioisosteric replacements to address metabolic vulnerabilities. Fluorination of the benzyl aromatic ring (para-position) reduced CYP2D6-mediated N-dealkylation while maintaining σ1R binding. Simultaneously, researchers explored spacer modifications, determining that homologation beyond ethyl (propyl, butyl) diminished cholinesterase affinity despite enhancing σ receptor binding. This period also produced critical structure-activity relationship (SAR) insights: (1) N-benzyl is optimal over N-alkyl or N-aryl; (2) piperidine C4 configuration (R preferred over S) significantly impacts σ1R selectivity; and (3) glycinamide N-methylation abolishes AChE inhibition while preserving σ receptor activity [2] [10]. Contemporary developments focus on multifunctional hybrids, exemplified by tadalafil-glycinamide conjugates (e.g., compound 14a) exhibiting dual AChE/PDE5 inhibition (IC₅₀ = 0.032 μM and 1.53 μM respectively), demonstrating the scaffold's versatility in polypharmacological design [7].

Therapeutic Rationale for N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide in Neurological and Metabolic Disorders

Neurological Applications

The compound demonstrates exceptional promise in neurological disorders through multimodal receptor engagement. Quantitative binding studies reveal nanomolar affinity for sigma-1 receptors (σ1R Ki = 1.45-7.57 nM), transmembrane proteins concentrated in endoplasmic reticulum-mitochondrial contact sites. σ1R activation modulates calcium signaling, reduces endoplasmic reticulum stress, and inhibits neuronal apoptosis pathways implicated in neurodegenerative conditions. Crucially, benzylpiperidine ethylglycinamide derivatives exhibit >290-fold σ1R selectivity over σ2R subtypes, minimizing potential oncogenic signaling [2] [8]. Parallel inhibition of acetylcholinesterase (AChE IC₅₀ = 13-32 nM) occurs through interaction with the catalytic anionic site (CAS) and peripheral anionic site (PAS), as confirmed by molecular docking studies. This dual action simultaneously enhances cholinergic transmission while providing neuroprotection, addressing both symptomatic and neuropathological aspects of Alzheimer's disease [2] [8].

The scaffold's physicochemical profile enables effective blood-brain barrier (BBB) penetration, a critical attribute for CNS therapeutics. PAMPA-BBB assays predict high permeability (Pe = 12.7 × 10⁻⁶ cm/s), attributable to moderate lipophilicity (cLogP 1.85) and balanced polar surface area (58.7 Ų). This facilitates therapeutic concentrations in brain parenchyma, as evidenced by rodent microdialysis studies showing brain-to-plasma ratios >0.8 at therapeutic doses. Recent research highlights additional mechanisms: (1) glutamate modulation through NMDA receptor interaction, reducing excitotoxicity; (2) neuroinflammation suppression via microglial NF-κB pathway inhibition; and (3) mitochondrial biogenesis enhancement through PGC-1α upregulation [4] [8].

Metabolic Applications

Beyond neurological indications, benzylpiperidine ethylglycinamide derivatives demonstrate compelling activity against dipeptidyl peptidase-IV (DPP-IV), a serine protease regulating incretin hormone metabolism. The scaffold achieves selective inhibition (IC₅₀ = 65-320 nM) through competitive binding at the enzyme's catalytic triad (Ser630, Asp708, His740). Molecular dynamics simulations reveal that the protonated piperidine nitrogen forms a salt bridge with Glu205/206, while the glycinamide carbonyl hydrogen-bonds with Tyr662 backbone amide. This binding mode differs substantially from gliptin-class inhibitors, suggesting complementary therapeutic applications [10].

The compound's dual σ1R/DPP-IV modulation presents unique advantages for metabolic disorders with neurological components, particularly diabetic neuropathy. σ1R activation mitigates neuropathic pain through inhibition of central sensitization pathways in dorsal horn neurons, while DPP-IV inhibition enhances glucose-dependent insulin secretion and prevents glucagon-mediated hepatic glucose overproduction. Additionally, σ1R agonism demonstrates pancreatic β-cell protection in rodent models of type 2 diabetes, reducing endoplasmic reticulum stress-induced apoptosis by 62% versus controls [10].

Table 3: Therapeutic Target Profile of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide Derivatives

Therapeutic AreaPrimary Molecular TargetsBiological ConsequencesDisease Relevance
Neurodegenerative Disordersσ1R (Ki = 1.45-7.57 nM); AChE (IC₅₀ = 13-32 nM)Enhanced neuroprotection; improved cholinergic transmission; reduced protein misfoldingAlzheimer's disease; Parkinson's disease; vascular dementia
Neuropathic Painσ1R antagonism; Voltage-gated Na⁺ channel modulationInhibition of central sensitization; reduced proinflammatory cytokine releaseDiabetic neuropathy; chemotherapy-induced peripheral neuropathy
Type 2 Diabetes MellitusDPP-IV (IC₅₀ = 65-320 nM); σ1R-mediated β-cell protectionIncreased active GLP-1 half-life; enhanced glucose-dependent insulin secretion; reduced β-cell apoptosisDiabetes mellitus; metabolic syndrome
Cerebrovascular DisordersClaudin-5 upregulation; BBB restorationReduced neurovascular unit leakage; decreased neuroinflammationStroke recovery; cerebral small vessel disease

Emerging evidence suggests cerebrovascular applications through blood-brain barrier restoration. In vitro models of neuroinflammation demonstrate that benzylpiperidine ethylglycinamide derivatives upregulate claudin-5 expression by 3.2-fold in brain endothelial cells, significantly reducing transendothelial electrical resistance (TEER) deterioration. This effect appears σ1R-dependent, as siRNA knockdown abolishes tight junction enhancement. Given that approximately 41% of neurological disorders exhibit comorbid BBB dysfunction, this mechanism offers broad therapeutic potential beyond primary neurodegenerative indications [4].

Properties

CAS Number

757236-89-8

Product Name

N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide

IUPAC Name

2-amino-N-[2-(1-benzylpiperidin-4-yl)ethyl]acetamide

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

InChI

InChI=1S/C16H25N3O/c17-12-16(20)18-9-6-14-7-10-19(11-8-14)13-15-4-2-1-3-5-15/h1-5,14H,6-13,17H2,(H,18,20)

InChI Key

QYDORGKNURUUNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCNC(=O)CN)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.